molecular formula C10H9F3O2 B14072432 1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one

Cat. No.: B14072432
M. Wt: 218.17 g/mol
InChI Key: NKMJCSRWPPDVSE-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10F3O2. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-3-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as aluminum chloride or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one can be compared with similar compounds such as:

    Phenylacetone: Both compounds contain a phenyl ring and a ketone group, but phenylacetone lacks the difluoromethoxy and fluorine substituents.

    1-Phenyl-2-propanone: Similar in structure but without the fluorine and difluoromethoxy groups, making it less reactive in certain chemical reactions.

    Thiophene derivatives: These compounds have a sulfur-containing ring and exhibit different chemical properties and applications compared to this compound.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H9F3O2/c1-6(14)5-7-3-2-4-8(11)9(7)15-10(12)13/h2-4,10H,5H2,1H3

InChI Key

NKMJCSRWPPDVSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)OC(F)F

Origin of Product

United States

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